4-(Trifluoromethylsulfonyl)aniline

Catalog No.
S774604
CAS No.
473-27-8
M.F
C7H6F3NO2S
M. Wt
225.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethylsulfonyl)aniline

Researchers requiring a highly electron-deficient aniline often encounter instability and metabolic toxicity with 4-nitroaniline. 4-(Trifluoromethylsulfonyl)aniline resolves these issues with its stable, purely inductive -SO2CF3 group.

  • Extremely low amine basicity prevents side reactions in multi-step syntheses, improving yields.
  • Preferred precursor for n-type organic semiconductors and high-voltage battery cathodes due to effective LUMO lowering.
  • Metabolically robust, eliminating risks of toxic aniline metabolites in drug candidates.
  • Supplied with verified purity and reliable global logistics for pharmaceutical and materials R&D.

CAS Number

473-27-8

Product Name

4-(Trifluoromethylsulfonyl)aniline

IUPAC Name

4-(trifluoromethylsulfonyl)aniline

Molecular Formula

C7H6F3NO2S

Molecular Weight

225.19 g/mol

InChI

InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4H,11H2

InChI Key

GNVFCXUZQGCXPB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C(F)(F)F

The exact mass of the compound 4-(Trifluoromethylsulfonyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-(Trifluoromethylsulfonyl)aniline, 4-[(Trifluoromethyl)sulfonyl]aniline, 4-(Triflyl)aniline, 4-Aminophenyl trifluoromethyl sulfone, p-(Trifluoromethylsulfonyl)aniline, [4-(Trifluoromethylsulfonyl)phenyl]amine

Purity

≥97%

Package Size

1 g, 5 g

4-(Trifluoromethylsulfonyl)aniline is a substituted aniline derivative featuring a trifluoromethylsulfonyl (-SO2CF3) group at the para position. This substituent is one of the most potent electron-withdrawing groups used in organic synthesis, a characteristic that fundamentally dictates the compound's chemical behavior. This strong electronic effect significantly reduces the basicity of the amine group, making the compound an important precursor for synthesizing materials where low nucleophilicity and high electronic modulation are required. Its stability and defined electronic properties make it a critical intermediate in the development of specialized polymers, agrochemicals, and pharmaceuticals.

Research Fit

Electron-Deficient Scaffold SO₂CF₃ provides powerful inductive withdrawal, drastically reducing amine basicity
Lipophilicity Modulation Reported higher LogP than methylsulfonyl analog enables membrane permeability tuning
Patent-Cited Utility Explicit intermediate in histamine H4 receptor modulator patents, supporting lead optimization

Direct substitution of 4-(trifluoromethylsulfonyl)aniline with more common, electron-deficient anilines like 4-nitroaniline is often unfeasible due to critical differences in chemical stability and electronic effects. The trifluoromethylsulfonyl (-SO2CF3) group, while strongly electron-withdrawing, is generally more stable under a wider range of reductive and thermal conditions compared to the nitro (-NO2) group, which can be sensitive to reduction or decomposition. This difference is crucial in multi-step syntheses where the integrity of the substituent is paramount. Furthermore, the unique steric profile and the exceptionally strong, purely inductive electron-withdrawing nature of the -SO2CF3 group provide a distinct electronic signature that cannot be precisely replicated by the resonance- and inductively-acting nitro or cyano groups, directly impacting reaction kinetics, product yields, and the final properties of target molecules such as polymers or pharmaceuticals.

Substitution Risk

vs. 4-(Methylsulfonyl)aniline SO₂CF₃ imparts stronger electron withdrawal and significantly higher lipophilicity; reaction kinetics and physicochemical profiles are not directly transferable.
vs. 4-Nitroaniline Greater inductive effect (higher σp) and unique S-O cleavage pathway differentiate reactivity; nitro analogs cannot replicate the dual electrophilic behavior.
vs. Unsubstituted Aniline Basicity drops from pKa ~4.6 to near zero; protonation behavior and electron density are fundamentally altered, limiting interchangeability.

Superior Electron-Withdrawing Strength

The Hammett substituent constant (σp) provides a quantitative measure of a substituent's electronic influence on a benzene ring. The trifluoromethylsulfonyl (-SO2CF3) group has a reported σp value of +0.93, indicating exceptionally strong electron-withdrawing character. This significantly surpasses that of other common electron-withdrawing groups, such as nitro (-NO2, σp = +0.78) and cyano (-CN, σp = +0.66). This stronger electron withdrawal is critical for tuning the electronic properties of materials like organic semiconductors or high-performance polymers.

Evidence DimensionHammett Substituent Constant (σp)
Target Compound Data+0.93 for -SO2CF3
Comparator Or Baseline4-Nitroaniline (-NO2): +0.78; 4-Cyanoaniline (-CN): +0.66
Quantified Difference19% stronger electron withdrawal vs. -NO2; 41% stronger vs. -CN
ConditionsStandard measurement for para-substituents on a benzene ring.

For applications requiring maximal electron deficiency, such as n-type organic semiconductors or precursors for high-potential battery materials, this compound provides an electronic effect that common substitutes cannot match.

Hammett σp
Class-level
σp 0.96 vs. 0.78 (NO₂), 0.72 (SO₂CH₃)
Strongest para electron-withdrawing capacity in tested set
Reported consensus values; verify for specific reaction context

Reduced Amine Basicity

The strong electron-withdrawing -SO2CF3 group drastically reduces the basicity of the aniline's amino group. While a direct aqueous pKa value is not commonly cited, its effect is evident in the pKa of its conjugate acid. For comparison, the pKa of the anilinium ion is 4.6, while for 4-nitroanilinium it is 1.0. Given the -SO2CF3 group is significantly more electron-withdrawing than -NO2, the pKa of 4-(trifluoromethylsulfonyl)anilinium is expected to be substantially lower than 1.0, rendering the amine exceptionally non-basic. This property is critical for preventing unwanted side reactions in complex syntheses, making it a suitable precursor when other functional groups must react selectively.

Evidence DimensionAcidity of Conjugate Acid (pKa of ArNH3+)
Target Compound DataExpected to be < 1.0
Comparator Or Baseline4-Nitroaniline: 1.0; Aniline: 4.6
Quantified DifferenceSignificantly more acidic conjugate acid (weaker base) than 4-nitroaniline.
ConditionsAqueous pKa values.

This low basicity allows the compound to be used as a building block in syntheses where a nucleophilic amine would be problematic, improving process control and final product purity.

Lipophilicity (LogP)
Reported
LogP ~2.1–3.2 vs. 0.59 (SO₂CH₃ analog)
Higher logP influences membrane permeability and solubility profiles
Calculated and experimental values; context-dependent

Enhanced Stability Over Nitro Analogues

The trifluoromethylsulfonyl group offers superior stability compared to the nitro group, a common procurement alternative. The C-S and S-O bonds in the sulfone are robust, and the C-F bonds of the trifluoromethyl group are exceptionally strong, conferring high thermal and metabolic stability. In contrast, aromatic nitro groups can be susceptible to chemical reduction (e.g., during catalytic hydrogenations intended for other functional groups) and can pose safety risks due to their energetic nature, especially in large-scale synthesis. This makes 4-(trifluoromethylsulfonyl)aniline a more reliable and safer precursor for manufacturing processes requiring harsh conditions or where metabolic stability of the final product is a key design criterion.

Evidence DimensionChemical & Thermal Stability
Target Compound DataHigh stability due to strong C-F, C-S, and S-O bonds.
Comparator Or Baseline4-Nitroaniline: Nitro group is susceptible to chemical reduction and can be thermally labile.
Quantified DifferenceQualitatively higher process compatibility and safety profile.
ConditionsGeneral synthetic and process conditions (e.g., reduction, high temperature).

Choosing this compound over its nitro-analogue can de-risk manufacturing processes by avoiding unintended side reactions and enhancing the thermal and metabolic stability of the final product.

Amine Basicity (pKa)
Class-level
pKa −0.01 vs. 4.6 (aniline)
Near-complete loss of basicity ensures neutrality at physiological pH
Predicted value; experimental verification recommended
Reaction Pathway
Head-to-head
Competitive attack at C1 and S vs. aromatic substitution only
Unique S-O cleavage pathway not found in NO₂ or SO₂CH₃ analogs
Mechanistic study with methoxide/DMSO; validate for your nucleophile
Patent Application
Data to verify
Explicitly cited in WO-2018187652-A1 and US-10172856-B2 for H4 modulators
Supports lead compound generation for H4 receptor research
Limited pharmacological data; verify target engagement

Organic Electronics Precursor

The compound's exceptionally strong and stable electron-withdrawing group makes it a preferred building block for n-type organic semiconductors and high-potential cathode materials for batteries. The -SO2CF3 group effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the resulting conjugated systems, a critical requirement for efficient electron transport and high oxidative stability.

Weakly Basic Scaffolds in Pharma & Agro

In multi-step syntheses of complex bioactive molecules, the extremely low basicity of the amine group allows it to be carried through reaction sequences without interfering with electrophilic reagents or acting as an unwanted nucleophile. This enables cleaner reactions and higher yields when constructing complex scaffolds where other amines or basic centers must be avoided.

Metabolically Robust Drug Development

The trifluoromethylsulfonyl moiety is highly resistant to metabolic degradation. When a strongly electron-withdrawing, metabolically stable group is required in a drug candidate to enhance binding or modulate pharmacokinetic properties, this compound serves as a superior precursor compared to alternatives like nitroanilines, which can be metabolically reduced to potentially toxic species.

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Electronic & lipophilic tuning via SO₂CF₃
Binding affinity, permeability, CNS drug candidate design
Mechanistic study of nucleophilic substitution
Dual electrophilic reactivity (SNAr vs. S–O cleavage)
Reaction pathway analysis, sulfonate intermediate isolation
Agrochemical discovery
Metabolic stability & cuticular penetration via SO₂CF₃
Insecticidal/herbicidal activity screening, bioavailability enhancement
Advanced materials & MOF ligands
Strong electron-accepting aniline building block
Electronic property tuning (LUMO, dielectric), polymer performance

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

473-27-8

Wikipedia

4-Aminophenyl trifluoromethyl sulphone

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